N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.19. The purity is usually 95%.
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Biological Activity
N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolo-pyrimidine family, characterized by a thiazole ring fused with a pyrimidine structure. Its molecular formula is C12H8Cl2N4O2S, and it exhibits notable physicochemical properties conducive to biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:
- Inhibition of Tubulin Polymerization : Certain thiazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism is critical for cancer cell proliferation and survival .
- Apoptosis Induction : Thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. The presence of electron-withdrawing groups like chlorine enhances this activity .
- Antifungal Properties : Certain derivatives show efficacy against drug-resistant fungal strains, particularly Candida species. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antifungal potency .
Cytotoxicity Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver) | 25.0 | Induction of apoptosis |
MCF7 (breast) | 30.0 | Inhibition of tubulin polymerization |
A549 (lung) | 35.0 | Caspase activation |
These results indicate a promising anticancer profile with potential for further development as a therapeutic agent.
Case Studies
- Breast Cancer Model : In a study involving MCF7 cells treated with the compound, significant reductions in cell viability were observed after 48 hours, correlating with increased levels of apoptotic markers such as cleaved caspase-3 .
- Antibacterial Efficacy : A recent investigation reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAKBZHLIQICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.